molecular formula C29H25NO5S B11478405 3-Methyl-4-{[(4-methylphenyl)carbonyl](phenylsulfonyl)amino}phenyl 4-methylbenzoate

3-Methyl-4-{[(4-methylphenyl)carbonyl](phenylsulfonyl)amino}phenyl 4-methylbenzoate

Cat. No.: B11478405
M. Wt: 499.6 g/mol
InChI Key: LDUROSLUPGFFOO-UHFFFAOYSA-N
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Description

4-[N-(BENZENESULFONYL)4-METHYLBENZAMIDO]-3-METHYLPHENYL 4-METHYLBENZOATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[N-(BENZENESULFONYL)4-METHYLBENZAMIDO]-3-METHYLPHENYL 4-METHYLBENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzenesulfonyl amide: This involves the reaction of benzenesulfonyl chloride with 4-methylbenzamide under basic conditions.

    Coupling with 3-methylphenyl 4-methylbenzoate: This step involves the esterification of 3-methylphenol with 4-methylbenzoic acid, followed by coupling with the previously formed benzenesulfonyl amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-[N-(BENZENESULFONYL)4-METHYLBENZAMIDO]-3-METHYLPHENYL 4-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[N-(BENZENESULFONYL)4-METHYLBENZAMIDO]-3-METHYLPHENYL 4-METHYLBENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[N-(BENZENESULFONYL)4-METHYLBENZAMIDO]-3-METHYLPHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of carbonic anhydrase or other critical enzymes in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[N-(BENZENESULFONYL)4-METHYLBENZAMIDO]-3-METHYLPHENYL 4-METHYLBENZOATE is unique due to its combination of functional groups, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H25NO5S

Molecular Weight

499.6 g/mol

IUPAC Name

[4-[benzenesulfonyl-(4-methylbenzoyl)amino]-3-methylphenyl] 4-methylbenzoate

InChI

InChI=1S/C29H25NO5S/c1-20-9-13-23(14-10-20)28(31)30(36(33,34)26-7-5-4-6-8-26)27-18-17-25(19-22(27)3)35-29(32)24-15-11-21(2)12-16-24/h4-19H,1-3H3

InChI Key

LDUROSLUPGFFOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)C)C)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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